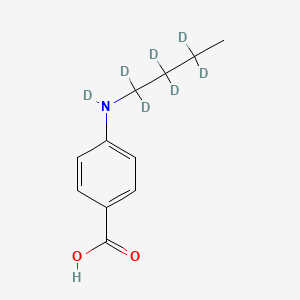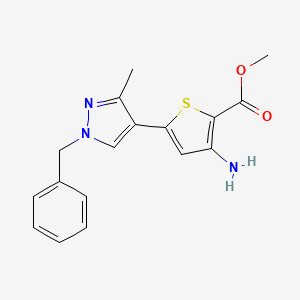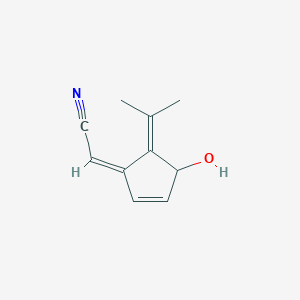
PAz-PC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
PAz-PC can be synthesized through the oxidation of low-density lipoprotein (LDL) particles. The process involves isolating and purifying phosphatidylcholine species from oxLDL, which contain the oxidized short-chain fatty acid remnant at the sn-2 position . The synthetic route typically includes the following steps:
Oxidation of LDL: LDL particles are oxidized using reactive nitrogen species generated by monocytes.
Isolation and Purification: The oxidized phosphatidylcholine species are isolated and purified from the oxLDL particles.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation of LDL particles followed by isolation and purification processes. The reaction conditions are carefully controlled to ensure the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
PAz-PC undergoes several types of chemical reactions, including:
Oxidation: This compound is formed through the oxidation of LDL particles.
Reduction: Reduction reactions can be used to study the reversal of oxidation in this compound.
Substitution: Substitution reactions involving the sn-2 position of this compound can lead to the formation of different phosphatidylcholine species.
Common Reagents and Conditions
Oxidizing Agents: Reactive nitrogen species generated by monocytes.
Reducing Agents: Common reducing agents used in laboratory settings.
Solvents: Dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS) are commonly used solvents.
Major Products Formed
The major products formed from the reactions involving this compound include various oxidized phosphatidylcholine species and their reduced forms .
Scientific Research Applications
PAz-PC has a wide range of scientific research applications, including:
Cardiovascular Research: This compound is studied for its role in the development of atherosclerosis and other cardiovascular diseases.
Inflammation Studies: This compound is used to investigate the mechanisms of inflammation and endothelial dysfunction.
Lung Injury Research: This compound is studied for its effects on lung injury and vascular dysfunction.
Biomarker Development: This compound is explored as a potential biomarker for oxidative stress and cardiovascular diseases.
Mechanism of Action
PAz-PC exerts its effects through several mechanisms:
Interaction with CD36 Receptor: This compound interacts with the CD36 receptor on macrophages, leading to the uptake of oxLDL and the formation of foam cells.
Activation of NF-kappaB Pathway: This compound activates the NF-kappaB pathway, leading to increased expression of pro-inflammatory cytokines.
Induction of Endothelial Dysfunction: This compound induces endothelial dysfunction by increasing vascular permeability and promoting inflammation.
Comparison with Similar Compounds
PAz-PC is compared with other similar oxidized phospholipid species, including:
KOdiA-PC: Another oxidized phosphatidylcholine species involved in endothelial dysfunction and inflammation.
POVPC: A truncated oxidized phospholipid with similar pro-inflammatory properties.
PONPC: Another oxidized phospholipid species studied for its role in cardiovascular diseases.
PGPC: A phosphatidylcholine species with a fragmented, oxidized short-chain fatty acid remnant.
Lyso-PC: A lysophosphatidylcholine species involved in inflammation and atherosclerosis.
This compound is unique due to its specific structure and its predominant presence in oxLDL particles, making it a crucial compound in the study of cardiovascular diseases and inflammation .
Properties
IUPAC Name |
[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQQYDSARXURNG-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64NO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922533 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117746-89-1 |
Source


|
| Record name | 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)

